REACTION_CXSMILES
|
[CH2:1]([CH:3]([C:6]1[N:11]2[N:12]=[C:13]([CH3:15])[CH:14]=[C:10]2[N:9]=[C:8]([CH3:16])[CH:7]=1)[CH2:4][CH3:5])[CH3:2].[I:17]N1C(=O)CCC1=O>C(#N)C.ClCCl>[CH2:1]([CH:3]([C:6]1[N:11]2[N:12]=[C:13]([CH3:15])[C:14]([I:17])=[C:10]2[N:9]=[C:8]([CH3:16])[CH:7]=1)[CH2:4][CH3:5])[CH3:2]
|
Name
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7-(1-ethyl-propyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine
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Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CC)C1=CC(=NC=2N1N=C(C2)C)C
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the reaction for 4 h
|
Duration
|
4 h
|
Type
|
WASH
|
Details
|
Wash the orange solution with saturated ammonium chloride solution (2×50 mL)
|
Type
|
CUSTOM
|
Details
|
Collect the organic phase
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dry over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to yield a dark red oil
|
Type
|
CUSTOM
|
Details
|
Purify
|
Type
|
WASH
|
Details
|
eluting with 100% pentane/0% (20% ethyl acetate/pentane) to 0% pentane/100% (20% ethyl acetate/pentane) in a step gradient of 50% increments
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC)C1=CC(=NC=2N1N=C(C2I)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.28 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |